2-Methoxy-5-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Methoxy-5-(trifluoromethyl)phenylacetic acid is a chemical compound with the CAS Number: 1000523-82-9 . It is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Molecular Structure Analysis
The molecular weight of this compound is 234.17 . The InChI code is 1S/C10H9F3O3/c1-16-8-3-2-7 (10 (11,12)13)4-6 (8)5-9 (14)15/h2-4H,5H2,1H3, (H,14,15) .Chemical Reactions Analysis
As a derivatizing agent, this compound reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . The storage temperature is ambient , and the shipping temperature is also ambient .Scientific Research Applications
Pharmacological Applications
- Antioxidant and Anti-inflammatory Properties : Phenolic compounds, such as Syringic acid (SA), have shown a wide range of therapeutic applications, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of methoxy groups, similar to those in 2-Methoxy-5-(trifluoromethyl)phenylacetic acid, contributes to these properties, potentially offering benefits for human health (Cheemanapalli et al., 2018).
- Antimicrobial Activity : Compounds with methoxy groups have been found to exhibit antimicrobial properties against a broad range of organisms, including bacteria, yeasts, molds, and viruses. This suggests potential industrial applications in food preservation and as natural food additives to replace synthetic antibiotics (D. Werner et al., 2012).
Mechanism of Action
Target of Action
It is commonly used as a derivatizing agent in mosher ester analysis and mosher amide analysis , which are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Mode of Action
The mode of action of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid involves its interaction with secondary alcohols and amines. It reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy .
Biochemical Pathways
Its role as a derivatizing agent in mosher ester analysis and mosher amide analysis suggests that it may be involved in the biochemical pathways related to the metabolism of secondary alcohols and amines .
Pharmacokinetics
Given its use as a derivatizing agent, it is likely that its bioavailability is influenced by factors such as its chemical structure, the nature of the secondary alcohol or amine it is reacting with, and the conditions under which the reaction is carried out .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role as a derivatizing agent. By reacting with secondary alcohols and amines to form esters or amides, it enables the determination of the absolute configuration of the chiral carbon center in these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of its reaction with secondary alcohols and amines . Additionally, the presence of other chemicals in the reaction environment can potentially interfere with its action .
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
2-Methoxy-5-(trifluoromethyl)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects . For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, organic anion transporters (OATs) and organic cation transporters (OCTs) play a crucial role in the cellular uptake and efflux of this compound . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, depending on its interactions with intracellular binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound can accumulate in the nucleus, affecting gene expression and chromatin structure.
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXOIMXTBVKFDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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